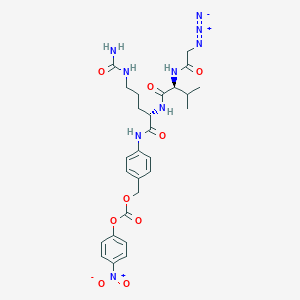

N3-VC-Pab-pnp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H33N9O9 |

|---|---|

Molecular Weight |

627.6 g/mol |

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[(2-azidoacetyl)amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C27H33N9O9/c1-16(2)23(34-22(37)14-31-35-29)25(39)33-21(4-3-13-30-26(28)40)24(38)32-18-7-5-17(6-8-18)15-44-27(41)45-20-11-9-19(10-12-20)36(42)43/h5-12,16,21,23H,3-4,13-15H2,1-2H3,(H,32,38)(H,33,39)(H,34,37)(H3,28,30,40)/t21-,23-/m0/s1 |

InChI Key |

KNEXKZRDWGNMRR-GMAHTHKFSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN=[N+]=[N-] |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of N3-VC-Pab-pnp

For researchers, scientists, and professionals in the field of drug development, particularly in the design of targeted therapeutics, a comprehensive understanding of advanced linker technologies is paramount. This guide provides a detailed examination of the trifunctional linker, N3-VC-Pab-pnp, a critical component in the synthesis of innovative drug conjugates.

Core Structure and Functional Components

This compound is a sophisticated chemical entity designed for the precise assembly of complex bioconjugates, such as antibody-drug conjugates (ADCs) and targeted delivery systems for immune-modulating agents like STING (Stimulator of Interferon Genes) agonists. The structure is a composite of four key functional motifs:

-

N3 (Azide Group): This terminal azide moiety serves as a reactive handle for "click chemistry," one of the most efficient and bioorthogonal conjugation methods. Specifically, it enables the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to append molecules containing a corresponding alkyne group.[1]

-

VC (Valine-Citrulline): This dipeptide sequence constitutes a protease-cleavable linker. It is specifically designed to be recognized and cleaved by cathepsin B, an endosomal protease that is often upregulated in tumor cells.[2] This enzymatic cleavage ensures the selective release of the conjugated payload within the target cell, minimizing systemic toxicity.

-

Pab (p-aminobenzyl alcohol): This unit acts as a self-immolative spacer. Following the enzymatic cleavage of the valine-citrulline linker, the p-aminobenzyl alcohol moiety undergoes a 1,6-elimination reaction, which in turn liberates the attached payload in its active form.

-

pnp (p-nitrophenyl carbonate): The p-nitrophenyl carbonate is a highly reactive leaving group. This functionality is designed for the efficient and stable conjugation of amine-containing payload molecules, such as cytotoxic agents or STING agonists, through the formation of a carbamate linkage.

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound and its analogs is crucial for their application in drug development. The following table summarizes key quantitative data gathered from various sources. It is important to note that slight variations may exist between different commercial suppliers and for derivatives containing additional motifs like PEG spacers.

| Property | Value | Source/Analog |

| Molecular Formula | C32H43N9O9 | 7-N3-HA-Val-Cit-PAB-PNP[3] |

| Molecular Weight | 697.75 g/mol | 7-N3-HA-Val-Cit-PAB-PNP[3] |

| Purity | >96% | 7-N3-HA-Val-Cit-PAB-PNP[3] |

| Solubility | Soluble in DMSO, DMF | Alkyne-Val-Cit-PAB-PNP[4] |

| Storage Conditions | -20°C for long-term storage | SPDP-Val-Cit-PAB-PNP[5] |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound. These protocols are representative and may require optimization based on the specific reactants and desired final product.

Synthesis of a Drug-Linker Conjugate

This protocol describes the conjugation of an amine-containing payload to this compound.

Materials:

-

This compound

-

Amine-containing payload (e.g., a cytotoxic drug or STING agonist)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

High-performance liquid chromatography (HPLC) system for purification

-

Mass spectrometer for characterization

Procedure:

-

Dissolve this compound in anhydrous DMF to a final concentration of 10 mg/mL.

-

In a separate vial, dissolve the amine-containing payload in anhydrous DMF.

-

Add 1.2 equivalents of the payload solution to the this compound solution.

-

Add 3 equivalents of DIPEA to the reaction mixture to act as a base.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by LC-MS.

-

Upon completion, quench the reaction by adding a small amount of water.

-

Purify the resulting N3-VC-Pab-Payload conjugate by preparative HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Lyophilize the pure fractions to obtain the final product.

-

Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of the azide-functionalized linker-payload to an alkyne-modified targeting moiety (e.g., an antibody or a small molecule ligand).[6][7][8][9][10]

Materials:

-

N3-VC-Pab-Payload conjugate

-

Alkyne-modified targeting moiety

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Prepare a stock solution of the N3-VC-Pab-Payload conjugate in a suitable organic solvent like DMSO.

-

Prepare a solution of the alkyne-modified targeting moiety in PBS.

-

Prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio in water.

-

In a reaction vial, combine the alkyne-modified targeting moiety and 3-5 equivalents of the N3-VC-Pab-Payload conjugate.

-

Add the copper catalyst solution to the reaction mixture to a final copper concentration of 100-200 µM.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-2 mM.

-

Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours.

-

Purify the resulting conjugate using an appropriate method, such as SEC, to remove excess linker-payload and catalyst.

-

Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) or conjugation efficiency.

Mandatory Visualizations

Experimental Workflow for ADC Synthesis

Caption: Workflow for the synthesis of an ADC using this compound.

Mechanism of Action of a VC-Pab Linker-Based ADC

Caption: Cellular mechanism of action for a cathepsin-cleavable ADC.

STING Signaling Pathway Activation

Caption: Simplified STING signaling pathway activated by a delivered agonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Alkyne-Val-Cit-PAB-PNP, 2748039-77-0 | BroadPharm [broadpharm.com]

- 5. SPDP-Val-Cit-PAB-PNP | BroadPharm [broadpharm.com]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Click Chemistry [organic-chemistry.org]

- 9. interchim.fr [interchim.fr]

- 10. jenabioscience.com [jenabioscience.com]

An In-Depth Technical Guide to N3-VC-Pab-pnp: Chemical Properties and Stability for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of N3-VC-Pab-pnp, a critical bifunctional linker used in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and other bioconjugates. This document details its mechanism of action, stability profile, and key experimental protocols to support its application in research and drug development.

Core Chemical Properties

This compound, systematically named Azido-Val-Cit-PABA-p-nitrophenyl carbonate, is a key intermediate in the synthesis of bioconjugates. It incorporates a terminal azide group for "click" chemistry conjugation, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker, a self-immolative p-aminobenzyl alcohol (Pab) spacer, and a p-nitrophenyl (PNP) carbonate activating group.[1]

| Property | Value | Reference |

| CAS Number | 2285374-43-6 | [1] |

| Molecular Formula | C27H33N9O9 | [1] |

| Molecular Weight | 627.61 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically >95% | |

| Solubility | Soluble in DMSO, DCM, and DMF | [2][3] |

| Storage (Powder) | -20°C, protect from light, stored under nitrogen. 3 years. | [1][4] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month. Protect from light, stored under nitrogen. | [1][5] |

Mechanism of Action and Signaling Pathway

The utility of this compound in drug delivery systems lies in its cleavable linker technology. The Val-Cit dipeptide is specifically designed to be hydrolyzed by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[6][] This targeted cleavage ensures that the conjugated payload is released preferentially within the target cells, minimizing off-target toxicity.

Upon cleavage of the amide bond between citrulline and the p-aminobenzyl group by cathepsin B, the linker undergoes a spontaneous 1,6-elimination reaction. This self-immolative process releases the conjugated drug in its active form.[8][9]

Stability Profile

The stability of the linker is a critical determinant of an ADC's therapeutic index. The this compound linker demonstrates high stability in human plasma, which is crucial for preventing premature drug release in circulation.[2][10] However, it is important to note that this linker shows instability in mouse plasma due to the activity of carboxylesterase Ces1C, which can also cleave the linker.[11] This discrepancy should be considered when evaluating ADC efficacy in murine models.

While specific quantitative data on the stability of this compound under various pH and temperature conditions are not extensively published, the Val-Cit linker is generally considered stable under physiological pH. The acidic environment of the lysosome (pH 4.5-5.0) is optimal for cathepsin B activity, which facilitates the intended cleavage.[]

Experimental Protocols

Synthesis of Azide-Functionalized Val-Cit-PAB Linker

While a specific protocol for this compound is proprietary to manufacturers, a general methodology for the synthesis of similar cleavable dipeptide linkers has been reported.[8] The synthesis typically involves a multi-step process:

-

Protection of Amino Acids: The synthesis begins with the protection of the functional groups of L-valine and L-citrulline.

-

Dipeptide Formation: The protected amino acids are then coupled to form the Val-Cit dipeptide.

-

Spacer Attachment: The p-aminobenzyl alcohol (PAB) spacer is attached to the C-terminus of the dipeptide.

-

Functionalization: The azide group is introduced, often at the N-terminus of the dipeptide, and the p-nitrophenyl carbonate is formed on the hydroxyl group of the PAB spacer.

-

Purification: The final product is purified using chromatographic techniques.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This compound is designed for conjugation to alkyne-modified molecules via CuAAC, a highly efficient and specific "click" chemistry reaction.[1][12][13] A general protocol for bioconjugation is as follows:

Materials:

-

Alkyne-modified protein (e.g., antibody) in a suitable buffer (e.g., PBS).

-

This compound dissolved in a compatible organic solvent (e.g., DMSO).

-

Copper(II) sulfate (CuSO4) solution (e.g., 100 mM in water).

-

Ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) to stabilize the Cu(I) catalyst (e.g., 200 mM in water).

-

Reducing agent, such as sodium ascorbate (freshly prepared, e.g., 100 mM in water).

Procedure:

-

Preparation of Reagents: Prepare stock solutions of all reagents as listed above.

-

Reaction Mixture: In a reaction vessel, combine the alkyne-modified protein with the this compound solution. The molar ratio will need to be optimized for the specific application.

-

Catalyst Preparation: Prepare the Cu(I) catalyst by mixing the CuSO4 solution with the ligand solution.

-

Initiation of Reaction: Add the catalyst mixture to the reaction vessel containing the protein and linker. Then, add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state and initiate the cycloaddition.

-

Incubation: Incubate the reaction at room temperature for a specified time (typically 1-4 hours), protecting it from light.

-

Purification: Purify the resulting conjugate using standard methods such as size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.[13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Alkyne-Val-Cit-PAB-PNP, 2748039-77-0 | BroadPharm [broadpharm.com]

- 3. Fmoc-Val-Cit-PAB-PNP, 863971-53-3 | BroadPharm [broadpharm.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]

- 8. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

An In-depth Technical Guide to the N3-VC-Pab-pnp Mechanism of Action in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N3-VC-Pab-pnp linker and its mechanism of action in the context of Antibody-Drug Conjugates (ADCs). This document details the linker's components, mechanism of payload release, and the subsequent cellular effects. It also provides representative experimental protocols and quantitative data to inform ADC research and development.

Introduction to the this compound Linker

The this compound linker is a sophisticated chemical entity designed for the targeted delivery of cytotoxic payloads to cancer cells. It is a cleavable linker system, meaning it is designed to be stable in systemic circulation and to release its payload under specific conditions found within the target cell. The linker is composed of four key components:

-

N3 (Azide): An azido group that serves as a reactive handle for conjugation to the antibody, typically through click chemistry reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC)[1][2]. This allows for site-specific conjugation, leading to a more homogeneous drug-to-antibody ratio (DAR).

-

VC (Valine-Citrulline): A dipeptide motif that is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B[3]. Cathepsin B is often overexpressed in the tumor microenvironment and within cancer cells, providing a targeted release mechanism.

-

Pab (p-aminobenzyl): A self-immolative spacer. Once the VC dipeptide is cleaved by Cathepsin B, the PAB group undergoes a 1,6-elimination reaction, leading to the release of the attached payload in its active form[3].

-

pnp (p-nitrophenyl carbonate): A para-nitrophenyl carbonate group that acts as an activated ester for the covalent attachment of the cytotoxic payload, which typically has a reactive amine or hydroxyl group.

Mechanism of Action: From Systemic Circulation to Cell Death

The mechanism of action of an ADC utilizing the this compound linker can be described in a multi-step process:

-

Systemic Circulation and Tumor Targeting: The ADC circulates in the bloodstream, with the linker designed to be stable at physiological pH, minimizing premature payload release and off-target toxicity[3]. The antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, primarily through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized endosome fuses with a lysosome, exposing the ADC to the acidic environment and a high concentration of lysosomal proteases.

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues of the VC linker.

-

Self-Immolation and Payload Release: The cleavage of the VC dipeptide initiates a spontaneous 1,6-elimination of the PAB spacer, which releases the cytotoxic payload in its unmodified, active form.

-

Payload-Induced Cytotoxicity: The released payload, a common example being Monomethyl Auristatin E (MMAE), can then exert its cytotoxic effect. MMAE is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and ultimately apoptosis[4][5][6]. The released payload can also diffuse out of the target cell and kill neighboring antigen-negative cancer cells in a phenomenon known as the "bystander effect"[4][6].

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of vc-Pab-MMAE ADCs

| Cell Line | Target Antigen | ADC | Average DAR | IC50 (ng/mL) | Reference |

| N87 | HER2 | Trastuzumab-vc-MMAE | 2 | ~13-43 | [7] |

| BT474 | HER2 | Trastuzumab-vc-MMAE | 2 | ~13-43 | [7] |

| HCC1954 | HER2 | Trastuzumab-vc-MMAE | 2 | <173 | [7] |

| Mia PaCa-2 | DR5 | Oba01-vc-MMAE | Not Specified | Not Specified (IC50 for payload MMAE: 0.06 ± 0.01 to 0.89 ± 0.24 nM) | [4] |

| PL45 | DR5 | Oba01-vc-MMAE | Not Specified | Not Specified (IC50 for payload MMAE: 0.06 ± 0.01 to 0.89 ± 0.24 nM) | [4] |

| SKBR3 | HER2 | Not Specified-vc-MMAE | Not Specified | 410.54 ± 4.9 nM (for vc-MMAE construct) | [8] |

| HEK293 | N/A | Not Specified-vc-MMAE | Not Specified | 482.86 ± 6.4 nM (for vc-MMAE construct) | [8] |

Table 2: In Vivo Efficacy of vc-Pab-MMAE ADCs in Xenograft Models

| Xenograft Model | ADC | Dose | Outcome | Reference |

| N87 (human gastric cancer) | IgG1(GH2-61)-vc-MMAE | 30 mg/kg | Almost complete tumor eradication | [9] |

| Precursor B cell ALL | αCD22 Ab-MMAE | 7.5 mg/kg | Significant therapeutic efficacy | [10] |

| Granta-519 (mantle cell lymphoma) | anti-CD79b-RKAA-MMAE | 2.1 mg/kg | Significant tumor growth inhibition | [11] |

| LNCaP (prostate cancer) | MMAE.VC.SA.617 | 1.0 mg/kg | Substantial tumor growth inhibition | [12] |

Table 3: Pharmacokinetic Parameters of vc-MMAE ADCs in Humans

| ADC Analyte | Parameter | Value Range | Reference |

| Antibody-conjugated MMAE (acMMAE) | Cmax (at 2.4 mg/kg) | Not specified directly, but >100-fold higher than unconjugated MMAE | [13] |

| T1/2 | Not specified | ||

| Unconjugated MMAE | Cmax (at 2.4 mg/kg) | 3.15–7.01 ng/mL | [13] |

| Tmax | ~2–3 days | [13] |

Detailed Experimental Protocols

The following are representative protocols for key experiments in the development and evaluation of ADCs with an this compound linker.

Synthesis of a Representative vc-Pab Linker (Mc-Val-Cit-PABOH)

This protocol is adapted from a published procedure for a similar linker and serves as a general guideline.

-

Synthesis of Fmoc-Val-Cit-PABOH:

-

Couple Fmoc-Val-OH to p-aminobenzyl alcohol (PABOH) using a coupling agent such as HATU in a suitable solvent like DMF.

-

Deprotect the Fmoc group using a base like piperidine in DMF.

-

Couple the resulting amine with Fmoc-Cit-OH using a coupling agent.

-

-

Deprotection:

-

Remove the Fmoc protecting group from the dipeptide-PABOH conjugate.

-

-

Attachment of the Maleimide Group:

-

React the deprotected dipeptide-PABOH with an activated maleimide derivative (e.g., 6-maleimidohexanoic acid N-hydroxysuccinimide ester) to introduce the maleimide functionality for antibody conjugation.

-

-

Purification:

-

Purify the final Mc-Val-Cit-PABOH linker using chromatography techniques such as reversed-phase HPLC.

-

ADC Conjugation via Azide-Alkyne Click Chemistry

-

Antibody Modification:

-

Introduce an alkyne group onto the antibody. This can be achieved by reacting a bifunctional linker containing an NHS ester and an alkyne group with the lysine residues of the antibody.

-

-

Conjugation Reaction:

-

React the alkyne-modified antibody with the this compound-payload conjugate in the presence of a copper(I) catalyst (for CuAAC) or using a strained alkyne (for SPAAC).

-

-

Purification:

-

Purify the resulting ADC using size-exclusion chromatography (SEC) or protein A chromatography to remove unconjugated linker-payload and other impurities.

-

-

Characterization:

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding:

-

Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and a negative control ADC in cell culture medium.

-

Remove the old medium from the cells and add the ADC dilutions. Incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for MMAE)[17].

-

-

MTT Addition:

-

Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., SDS in HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by fitting the data to a sigmoidal dose-response curve[17].

-

In Vivo Xenograft Efficacy Study

-

Tumor Implantation:

-

Subcutaneously implant human tumor cells (antigen-positive) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice)[9].

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

-

ADC Administration:

-

Monitoring:

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

-

Endpoint:

-

Euthanize the mice when tumors reach a maximum allowed size or at the end of the study period.

-

-

Data Analysis:

-

Plot mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the treatment effect.

-

Visualizations

The following diagrams illustrate key aspects of the this compound ADC mechanism of action.

Caption: Overall mechanism of action of an this compound ADC.

Caption: Enzymatic cleavage and self-immolation of the VC-Pab linker.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic efficacy of a MMAE-based anti-DR5 drug conjugate Oba01 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MMAE – The Beloved Toxin of ADCs - DIMA Biotechnology [dimabio.com]

- 7. researchgate.net [researchgate.net]

- 8. herbmedpharmacol.com [herbmedpharmacol.com]

- 9. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy of an Anti-CD22 Antibody-Monomethyl Auristatin E Conjugate in a Preclinical Xenograft Model of Precursor B cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 16. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]

- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of the Azide Group in N3-VC-Pab-pnp: A Technical Guide for ADC Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of the azide group within the N3-VC-Pab-pnp linker, a critical component in the construction of advanced antibody-drug conjugates (ADCs). We will delve into the core functionalities of each constituent of this linker system, provide detailed experimental protocols for its application, and present quantitative data to inform the design and evaluation of next-generation targeted therapeutics.

Deconstructing the this compound Linker: A Symphony of Functionality

The this compound linker is a sophisticated chemical entity designed for the precise and controlled delivery of cytotoxic payloads to target cells. Its architecture can be dissected into four key functional domains, each playing a distinct and crucial role in the overall mechanism of action of the resulting ADC.

-

N3 (Azide Group): The Conjugation Handle. The terminal azide group (N₃) serves as a bioorthogonal reactive handle. This functionality is central to the site-specific conjugation of the linker to a targeting moiety, typically a monoclonal antibody (mAb), that has been functionalized with a complementary reactive group, most commonly an alkyne. This conjugation is achieved through "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. The use of azide-alkyne cycloaddition reactions, either copper-catalyzed (CuAAC) or strain-promoted (SPAAC), allows for the formation of a stable triazole linkage, yielding a homogenous ADC with a precisely controlled drug-to-antibody ratio (DAR).[1][2]

-

VC (Valine-Citrulline): The Environmentally-Sensitive Trigger. The dipeptide sequence, valine-citrulline (VC), is a substrate for lysosomal proteases, most notably Cathepsin B.[3] This enzyme is often found in high concentrations within the lysosomes of tumor cells. The VC linker is designed to be stable in the systemic circulation but is rapidly cleaved upon internalization of the ADC into the target cell and trafficking to the lysosome.[3] This enzymatic cleavage is the pivotal step in the selective release of the cytotoxic payload within the cancerous cell, minimizing off-target toxicity.

-

Pab (p-aminobenzyl): The Self-Immolative Spacer. The p-aminobenzyl (Pab) group acts as a self-immolative spacer. Following the enzymatic cleavage of the amide bond between citrulline and the Pab moiety, a cascade of electronic rearrangements is initiated. This results in a 1,6-elimination reaction that liberates the attached payload in its active form. This self-immolative mechanism ensures that the released drug is not encumbered by remnants of the linker, which could otherwise impair its efficacy.

-

pnp (p-nitrophenyl): The Payload Attachment Point. The p-nitrophenyl (pnp) group is part of a p-nitrophenyl carbonate, which functions as an activated ester. This moiety is a highly efficient leaving group, facilitating the nucleophilic attack by an amine or hydroxyl group on the cytotoxic payload. This reaction results in the formation of a stable carbamate linkage between the linker and the drug, completing the synthesis of the drug-linker conjugate prior to its attachment to the antibody.

Quantitative Data and Performance Metrics

The performance of an ADC is critically dependent on the properties of its linker and the resulting drug-to-antibody ratio. Below is a summary of typical quantitative data for ADCs constructed using VC-Pab based linkers.

| Parameter | Typical Value/Characteristic | Significance |

| Drug-to-Antibody Ratio (DAR) | 3.5 - 4 | A DAR in this range has been shown to provide a good balance between potency and ADC stability. Higher DARs can sometimes lead to aggregation and faster clearance. |

| In Vitro Cytotoxicity (IC50) | Low nanomolar (nM) range | The IC50 value is a measure of the concentration of an ADC required to inhibit the growth of 50% of a cancer cell population. Low nM values indicate high potency. For example, MMAE-based ADCs often exhibit IC50 values in the range of 1-100 nM against antigen-positive cell lines. |

| Plasma Stability (Human) | High | VC-Pab linkers generally exhibit good stability in human plasma, which is crucial to prevent premature drug release and associated systemic toxicity. |

| Plasma Stability (Mouse) | Low | The VC-Pab linker is known to be susceptible to cleavage by mouse carboxylesterases, leading to lower stability in mouse plasma compared to human plasma. This is an important consideration for preclinical studies. |

| Cathepsin B Cleavage | Efficient | The VC dipeptide is efficiently cleaved by Cathepsin B, ensuring the release of the payload within the lysosomal compartment of target cells. |

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involved in the synthesis and evaluation of an ADC utilizing the this compound linker.

Synthesis of the Antibody-Drug Conjugate (ADC)

The construction of the ADC is a two-step process: first, the payload is attached to the this compound linker, and second, the resulting drug-linker conjugate is attached to the antibody.

Step 1: Payload Attachment to this compound

-

Dissolution: Dissolve the this compound linker and the cytotoxic payload (containing a nucleophilic group, e.g., an amine) in a suitable aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to facilitate the nucleophilic attack of the payload on the p-nitrophenyl carbonate of the linker.

-

Incubation: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by an appropriate analytical technique (e.g., LC-MS or TLC).

-

Purification: Purify the resulting N3-VC-Pab-Payload conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials and byproducts.

-

Characterization: Confirm the identity and purity of the drug-linker conjugate using mass spectrometry and NMR spectroscopy.

Step 2: Antibody-Drug Conjugation via Click Chemistry (CuAAC)

-

Antibody Preparation: The targeting antibody must first be functionalized with an alkyne group. This can be achieved through various methods, such as the modification of lysine residues or the introduction of unnatural amino acids containing an alkyne moiety.

-

Reagent Preparation:

-

Prepare a stock solution of the N3-VC-Pab-Payload conjugate in DMSO.

-

Prepare a stock solution of copper(II) sulfate (CuSO₄) in water.

-

Prepare a stock solution of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.

-

Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water.

-

-

Conjugation Reaction:

-

In a reaction vessel, combine the alkyne-functionalized antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) with the N3-VC-Pab-Payload conjugate.

-

Add the THPTA ligand to the mixture, followed by the CuSO₄ solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Gently mix and incubate the reaction at room temperature for 1-2 hours.

-

-

Purification: Purify the resulting ADC using a suitable method to remove excess drug-linker and reaction reagents. Common methods include size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. Confirm the integrity of the ADC using SDS-PAGE and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing cancer cells that express the target antigen.

-

Cell Seeding: Seed the target antigen-positive cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the wells. Include appropriate controls, such as an untreated cell control and a control with a non-targeting ADC.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to predict its in vivo behavior.

-

Incubation: Incubate the ADC in human and mouse plasma at 37°C.

-

Time Points: At various time points (e.g., 0, 24, 48, 72, 96 hours), take aliquots of the plasma samples.

-

Sample Preparation: Process the plasma samples to separate the ADC from plasma proteins. This can be done using methods like affinity capture with protein A/G beads or by precipitation of plasma proteins.

-

LC-MS Analysis: Analyze the processed samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and any released payload.

-

Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability profile of the ADC in plasma.

Cathepsin B Cleavage Assay

This assay confirms the specific cleavage of the VC linker by Cathepsin B.

-

Reaction Mixture: Prepare a reaction mixture containing the ADC, purified Cathepsin B, and a suitable buffer (e.g., sodium acetate buffer, pH 5.5) containing a reducing agent like dithiothreitol (DTT).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points, take aliquots of the reaction mixture and stop the reaction by adding a protease inhibitor or by denaturation.

-

Analysis: Analyze the samples by RP-HPLC or LC-MS to detect and quantify the released payload.

-

Data Analysis: Plot the amount of released payload over time to determine the rate of cleavage by Cathepsin B.

Visualizing the Workflow and Mechanism

The following diagrams, generated using the DOT language, illustrate the key processes involved in the creation and action of an ADC utilizing the this compound linker.

References

An In-depth Technical Guide to the Val-Cit-PAB Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker represents a cornerstone in the design of modern antibody-drug conjugates (ADCs). Its sophisticated, multi-component structure is engineered for high stability in systemic circulation and precisely controlled cleavage within the target tumor cell. This guide provides a detailed examination of the Val-Cit-PAB linker's core components, mechanism of action, and the experimental protocols used for its evaluation.

Core Components and Structure

The Val-Cit-PAB linker is a tripartite system, each part with a distinct and vital function:

-

Valine-Citrulline (Val-Cit) Dipeptide: This sequence serves as the recognition site for specific lysosomal proteases. Cathepsin B, an enzyme significantly upregulated in the lysosomes of many tumor cells, efficiently identifies and cleaves the peptide bond between citrulline and the PAB group.[][2] The choice of Val-Cit is strategic; it provides a balance of stability in the bloodstream, where cathepsin B activity is low due to neutral pH, and high susceptibility to cleavage in the acidic lysosomal environment of target cells.[][]

-

p-Aminobenzylcarbamate (PABC or PAB): This unit acts as a "self-immolative" spacer.[][4] Its primary role is to connect the dipeptide to the cytotoxic payload and to ensure the payload is released in its unmodified, fully active form.[2][5] Directly attaching a bulky drug to the dipeptide can sterically hinder enzymatic cleavage. The PAB spacer obviates this issue, improving the accessibility of the cleavage site.[2][5]

-

Maleimidocaproyl (mc): Often included at the N-terminus of the valine, this component is not part of the core cleavage sequence but is crucial for conjugating the entire linker-drug construct to the antibody. It typically reacts with sulfhydryl groups on cysteine residues of the monoclonal antibody (mAb).[6][7]

The combined structure, often denoted as mc-Val-Cit-PAB, ensures that a potent cytotoxic drug remains inertly tethered to a tumor-targeting antibody until it reaches its destination.[6][8]

Mechanism of Action: A Two-Step Intracellular Release

The therapeutic action of an ADC equipped with a Val-Cit-PAB linker is contingent on a precise, two-stage release process that occurs after the ADC is internalized by a target cancer cell.

-

Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a tumor cell.[9][10] This binding event triggers receptor-mediated endocytosis, causing the entire ADC complex to be engulfed by the cell and trafficked into the lysosome.[9][10]

-

Enzymatic Cleavage: Inside the lysosome, the acidic environment and high concentration of proteases, particularly cathepsin B, become critical. Cathepsin B recognizes the Val-Cit dipeptide and proteolytically cleaves the amide bond between citrulline and the PAB spacer.[2][11] While initially thought to be specific to cathepsin B, studies have shown other cathepsins (L, S, F) can also facilitate this cleavage.[11][12]

-

Self-Immolation: The cleavage of the dipeptide unmasks a free aniline nitrogen on the PAB group. This triggers a spontaneous, rapid 1,6-elimination reaction—an electronic cascade—that results in the fragmentation of the PAB spacer.[4][13] This "self-immolation" releases the unmodified cytotoxic payload and carbon dioxide.[4] The released drug is now free to exert its cell-killing effect, such as disrupting microtubule polymerization.[7][9]

References

- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7754681B2 - Heterocyclic self-immolative linkers and conjugates - Google Patents [patents.google.com]

- 5. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. adcreview.com [adcreview.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brentuximab vedotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]

- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamides or amides - PMC [pmc.ncbi.nlm.nih.gov]

N3-VC-Pab-pnp: A Core Intermediate for Targeted STING Agonist Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of immunostimulatory agents to the tumor microenvironment is a paramount objective in modern cancer immunotherapy. The Stimulator of Interferatoron Genes (STING) pathway has emerged as a critical regulator of innate immunity, and its activation within tumor cells can lead to robust anti-tumor responses. N3-VC-Pab-pnp is a key heterobifunctional linker intermediate that plays a pivotal role in the construction of STING agonist conjugates, particularly for antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of this compound, its synthesis, and its application in the development of targeted STING agonist therapies.

This compound incorporates several key functionalities. The azide (N3) group serves as a versatile handle for "click chemistry," enabling the efficient and specific conjugation to molecules bearing a terminal alkyne. The valine-citrulline (VC) dipeptide is a cathepsin B-cleavable linker, designed to be stable in systemic circulation but readily cleaved by lysosomal proteases upon internalization into target cells. The p-aminobenzyl alcohol (Pab) moiety acts as a self-immolative spacer, ensuring the release of the unmodified STING agonist following enzymatic cleavage of the VC linker. Finally, the p-nitrophenyl (pnp) carbonate is an activated ester, facilitating the initial coupling of the linker to an amine-containing STING agonist.

Chemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in the synthesis of STING agonist conjugates. The following table summarizes key quantitative data for this intermediate.

| Property | Value | Reference |

| Molecular Formula | C32H34N8O9 | MedChemExpress |

| Molecular Weight | 690.66 g/mol | MedChemExpress |

| CAS Number | 2285374-43-6 | MedChemExpress[1] |

| Appearance | Solid | Inferred from common organic molecules |

| Solubility | Soluble in organic solvents such as DMSO and DMF | Inferred from similar compounds |

| Purity | >95% (typically) | Inferred from commercial supplier data |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound involves a multi-step process, beginning with commercially available starting materials. The following is a representative experimental protocol for its preparation.

Materials:

-

Fmoc-Val-Cit-PAB-OH

-

6-Azidohexanoic acid

-

p-Nitrophenyl chloroformate

-

N,N'-Diisopropylethylamine (DIPEA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

-

Coupling of 6-Azidohexanoic acid to Val-Cit-PAB-OH:

-

Dissolve Fmoc-Val-Cit-PAB-OH in DMF.

-

Add HATU and DIPEA to the solution and stir for 5 minutes to activate the carboxylic acid.

-

Add 6-Azidohexanoic acid to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain Fmoc-N3-VC-Pab-OH.

-

-

Fmoc Deprotection:

-

Dissolve the purified Fmoc-N3-VC-Pab-OH in a 20% solution of piperidine in DMF.

-

Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent under vacuum to yield the crude H2N-N3-VC-Pab-OH.

-

-

Activation with p-Nitrophenyl Chloroformate:

-

Dissolve the crude H2N-N3-VC-Pab-OH in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA, followed by the dropwise addition of a solution of p-nitrophenyl chloroformate in DCM.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction for the formation of the desired product.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate and concentrate in vacuo.

-

Purify the final product, this compound, by flash chromatography or preparative HPLC.

-

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

1H NMR: To confirm the chemical structure and proton environment.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

HPLC: To determine the purity of the final compound.

Application in STING Agonist Conjugate Synthesis

This compound is a versatile intermediate for the synthesis of various STING agonist conjugates. The general workflow involves two key steps: coupling of the STING agonist to the linker and subsequent conjugation to a targeting moiety.

Step 1: Coupling of STING Agonist to this compound

This step involves the reaction of an amine-containing STING agonist with the activated carbonate of this compound.

Experimental Protocol:

-

Dissolve the STING agonist in a suitable solvent (e.g., DMF or DMSO).

-

Add a solution of this compound in the same solvent.

-

Add a non-nucleophilic base, such as DIPEA, to facilitate the reaction.

-

Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by LC-MS.

-

Purify the resulting N3-VC-Pab-STING agonist conjugate by preparative HPLC.

Step 2: Conjugation to a Targeting Moiety via Click Chemistry

The azide-functionalized STING agonist conjugate can then be attached to a targeting moiety (e.g., an antibody, peptide, or small molecule) that has been modified to contain a terminal alkyne. The most common method for this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Protocol (CuAAC):

-

Dissolve the alkyne-modified targeting moiety and the N3-VC-Pab-STING agonist conjugate in a buffered aqueous solution (e.g., PBS).

-

Prepare a fresh solution of a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate.

-

Add the copper(I) solution to the reaction mixture. A copper-stabilizing ligand, such as TBTA or THPTA, can be included to improve reaction efficiency and prevent protein denaturation.

-

Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

-

The final STING agonist conjugate can be purified by size-exclusion chromatography or other appropriate methods to remove excess reagents.

Visualizing the Process: Signaling Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: The cGAS-STING signaling pathway.

Caption: Synthetic workflow for this compound.

Caption: Workflow for STING agonist conjugate synthesis.

Conclusion

This compound is a critical and enabling intermediate for the development of targeted STING agonist therapies. Its well-defined chemical functionalities allow for a modular and efficient approach to the synthesis of complex bioconjugates. By leveraging the principles of enzymatic cleavage and bioorthogonal click chemistry, researchers can rationally design and construct STING agonist delivery systems with enhanced tumor targeting and improved therapeutic indices. This technical guide provides a foundational understanding of the synthesis and application of this compound, empowering scientists to further innovate in the exciting field of targeted cancer immunotherapy.

References

An In-depth Technical Guide to the Discovery and Development of N3-VC-Pab-pnp-based Antibody-Drug Conjugates

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the discovery, mechanism of action, and development of antibody-drug conjugates (ADCs) utilizing the N3-VC-Pab-pnp linker precursor. It provides an overview of the synthesis, in vitro and in vivo evaluation, and the underlying signaling pathways involved in the therapeutic effect of these ADCs.

Introduction to this compound in ADC Technology

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This compound is a key chemical intermediate used in the synthesis of cleavable linkers for ADCs.[1]

The components of this compound are:

-

N3 (Azide): An azide group that serves as a reactive handle for "click chemistry."[1][2][3] This allows for the efficient and specific conjugation of the linker to a payload or antibody that has been modified with a corresponding alkyne group.[1][2]

-

VC (Valine-Citrulline): A dipeptide sequence that is specifically recognized and cleaved by the lysosomal enzyme Cathepsin B.[][][6][7] Cathepsin B is often overexpressed in tumor cells, making the VC linker a mechanism for targeted drug release within the cancer cell.[]

-

Pab (p-aminobenzyl): A self-immolative spacer that, following cleavage of the VC dipeptide, spontaneously releases the conjugated payload in its active form.[][8][9]

-

pnp (p-nitrophenyl): A p-nitrophenyl group that acts as a leaving group, facilitating the conjugation of the linker to the cytotoxic payload.

The strategic combination of these elements in this compound provides a versatile platform for the development of ADCs with controlled drug release and enhanced therapeutic windows.

Mechanism of Action and Signaling Pathways

The therapeutic effect of an ADC constructed with a VC-Pab linker is initiated by the binding of the antibody component to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, trafficking to the lysosome, and subsequent release of the cytotoxic payload.

Signaling Pathway for ADC-induced Cell Death

The released cytotoxic payload, such as Monomethyl Auristatin E (MMAE), induces cell death primarily by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.[][10]

Data Presentation

The following tables summarize typical quantitative data for an ADC developed using a VC-Pab linker and a tubulin inhibitor payload. The data presented here is representative and intended for illustrative purposes.

Table 1: In Vitro Cytotoxicity

| Cell Line | Target Antigen Expression | ADC IC50 (ng/mL) | Free Drug IC50 (ng/mL) |

| Cell Line A | High | 5 - 15 | 0.1 - 1 |

| Cell Line B | Medium | 50 - 150 | 0.1 - 1 |

| Cell Line C | Low/Negative | > 1000 | 0.1 - 1 |

Table 2: In Vivo Efficacy in Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Regressions |

| Vehicle Control | - | 0 | 0/10 |

| Non-binding ADC | 3 | < 10 | 0/10 |

| ADC | 1 | 60 - 80 | 2/10 |

| ADC | 3 | > 95 | 8/10 |

Table 3: Pharmacokinetic Parameters in Rodents

| Analyte | Half-life (t½, hours) | Clearance (CL, mL/hr/kg) | Volume of Distribution (Vd, L/kg) |

| Total Antibody | 150 - 250 | 0.2 - 0.5 | 0.05 - 0.1 |

| ADC | 100 - 200 | 0.3 - 0.6 | 0.05 - 0.1 |

| Released Payload | 1 - 5 | > 50 | > 1 |

Experimental Protocols

Detailed methodologies are crucial for the successful development and evaluation of ADCs. The following sections outline key experimental protocols.

Synthesis of Drug-Linker and Conjugation to Antibody

The synthesis of an ADC using this compound typically involves a multi-step process.

Protocol for Drug-Linker Synthesis:

-

Dissolve the cytotoxic payload in a suitable organic solvent (e.g., DMF or DMSO).

-

Add this compound and a non-nucleophilic base (e.g., DIEA).

-

Stir the reaction at room temperature until completion, monitoring by HPLC or LC-MS.

-

Purify the resulting N3-VC-Pab-Payload conjugate by preparative HPLC.

Protocol for Antibody Conjugation (Click Chemistry):

-

Modify the antibody to introduce an alkyne handle. This can be achieved through various methods, including the use of NHS-alkyne reagents or enzymatic modification.

-

Purify the alkyne-modified antibody using size-exclusion chromatography.

-

For copper-catalyzed azide-alkyne cycloaddition (CuAAC), mix the alkyne-modified antibody with the N3-VC-Pab-Payload in the presence of a copper(I) source and a ligand (e.g., TBTA).

-

For strain-promoted alkyne-azide cycloaddition (SPAAC), use a cyclooctyne-modified antibody which reacts directly with the azide-linker.

-

Purify the final ADC using size-exclusion chromatography to remove unreacted drug-linker and other reagents.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against cancer cell lines with varying levels of target antigen expression.

Protocol:

-

Plate cancer cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC, a non-binding control ADC, and the free cytotoxic drug.

-

Treat the cells with the compounds for a period of 72-120 hours.

-

Assess cell viability using a suitable reagent (e.g., CellTiter-Glo®, MTS, or resazurin).

-

Calculate the IC50 values (the concentration of the compound that inhibits cell growth by 50%) by fitting the dose-response data to a four-parameter logistic curve.[11][12]

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of the ADC in a preclinical animal model.

Protocol:

-

Implant human tumor cells subcutaneously into immunocompromised mice.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Administer the ADC, vehicle control, and other control articles (e.g., non-binding ADC) intravenously.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and calculate the tumor growth inhibition for each treatment group.[10][13]

Pharmacokinetic Study

Objective: To determine the pharmacokinetic properties of the ADC and its components.

Protocol:

-

Administer a single intravenous dose of the ADC to rodents (e.g., mice or rats).

-

Collect blood samples at various time points post-dose.

-

Process the blood to obtain plasma.

-

Quantify the concentrations of total antibody, ADC, and released payload in the plasma samples using validated analytical methods (e.g., ELISA for antibody/ADC and LC-MS/MS for the payload).

-

Calculate pharmacokinetic parameters using non-compartmental analysis.[11]

Conclusion

This compound is a valuable chemical tool for the construction of advanced antibody-drug conjugates. The inclusion of a bioorthogonal azide handle, a cathepsin B-cleavable dipeptide, and a self-immolative spacer allows for the development of ADCs with enhanced stability and targeted payload release. The systematic in vitro and in vivo evaluation of these ADCs is essential for their progression as potential cancer therapeutics. The methodologies and representative data presented in this guide provide a framework for the discovery and development of novel ADCs based on this versatile linker technology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Azide N3: Reactivity, Uses & Significance in Chemistry [baseclick.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]

- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro and In Vivo Evaluation of Cysteine and Site Specific Conjugated Herceptin Antibody-Drug Conjugates | PLOS One [journals.plos.org]

- 12. In Vitro and In Vivo Evaluation of Cysteine and Site Specific Conjugated Herceptin Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hoeford.com [hoeford.com]

Navigating the Solubility Landscape of N3-VC-Pab-pnp: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The successful formulation of antibody-drug conjugates (ADCs) and other targeted therapies hinges on a thorough understanding of the physicochemical properties of their constituent components. N3-VC-Pab-pnp, a key intermediate containing an azide group for click chemistry, a cleavable valine-citrulline (VC) linker, a p-aminobenzyl (Pab) spacer, and a p-nitrophenyl (pnp) carbonate handle, presents a unique solubility profile that is critical for its handling, reaction kinetics, and ultimate application in bioconjugation. This technical guide provides an in-depth overview of the solubility of this compound and structurally related compounds, complete with experimental protocols and visual workflows to aid researchers in their drug development endeavors.

Understanding the Solubility Profile

This compound is a moderately hydrophobic molecule. Its solubility is influenced by the interplay of its different chemical moieties. The peptide-based linker (Val-Cit) and the polar azide and nitro groups contribute to its potential for interaction with polar solvents, while the aromatic rings of the Pab and pnp groups introduce hydrophobic character.

Quantitative Solubility Data for Structurally Similar ADC Linkers

The following table summarizes the available solubility data for ADC linkers closely related to this compound. This information serves as a practical guide for solvent selection in experimental settings.

| Compound Name | Structure | Solvent | Solubility |

| MC-VC-PAB-PNP | Maleimide-Val-Cit-Pab-pnp | DMSO | 100 mg/mL[1] |

| Water | Insoluble[1] | ||

| Ethanol | Insoluble[1] | ||

| Mal-VC-PAB-PNP | Maleimide-Val-Cit-Pab-pnp | DMSO | 125 mg/mL[2] |

| Azido-PEG3-Val-Cit-PAB-PNP | Azide-PEG3-Val-Cit-Pab-pnp | DMSO | 116.67 mg/mL[3] |

| DMF | Soluble[4] | ||

| Alkyne-Val-Cit-PAB-PNP | Alkyne-Val-Cit-Pab-pnp | DMSO | Soluble |

| DMF | Soluble | ||

| Azido-PEG4-Val-Cit-PAB-MMAE | Azide-PEG4-Val-Cit-Pab-MMAE | DMSO | Soluble[5] |

| DCM | Soluble[5] | ||

| DMF | Soluble[5] |

Note: "Soluble" indicates that the source mentions solubility without providing a quantitative value.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound in a given solvent. This method can be adapted based on the specific laboratory equipment and desired precision.

Objective: To determine the approximate solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (lyophilized powder)

-

Selected solvents (e.g., DMSO, DMF, NMP, DMAc, water, ethanol, PBS)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Microscope or light scattering instrument (optional)

-

Temperature-controlled shaker or water bath

Procedure:

-

Preparation of Stock Solutions:

-

Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a pre-weighed vial.

-

Add a small, measured volume of the test solvent to the vial to create a high-concentration slurry.

-

-

Equilibration:

-

Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure it reaches equilibrium. Vigorous mixing, such as vortexing at regular intervals, is recommended.

-

-

Phase Separation:

-

After the equilibration period, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any undissolved solid.

-

-

Analysis of the Supernatant:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Determine the concentration of this compound in the supernatant using a suitable analytical method. High-performance liquid chromatography (HPLC) with UV detection is a common and accurate method. A standard calibration curve should be prepared to quantify the concentration.

-

Alternatively, for a more qualitative assessment, visually inspect the solution for any undissolved particles. Microscopic examination can also be used to confirm the absence of solid material.

-

-

Calculation of Solubility:

-

The solubility is expressed as the concentration of this compound in the saturated supernatant (e.g., in mg/mL or mM).

-

General Guidelines for Peptide and Linker Solubilization:

-

Start with a small amount: To avoid wasting valuable compound, it is prudent to perform initial solubility tests with a small quantity of the material[6].

-

Consider the peptide's charge: The overall charge of a peptide can influence its solubility in aqueous buffers. Acidic peptides are more soluble in basic buffers, while basic peptides are more soluble in acidic solutions[7][8].

-

Use of co-solvents: For hydrophobic compounds, dissolving them first in a small amount of an organic solvent like DMSO and then slowly diluting with an aqueous buffer can be an effective strategy[7].

-

Sonication: Brief periods of sonication can help to break up aggregates and enhance dissolution[8].

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows related to the solubility and use of this compound.

Caption: Workflow for determining the solubility of this compound.

Caption: Recommended dissolution strategy for hydrophobic linkers.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Azido-PEG3-Val-Cit-PAB-PNP, 2055047-18-0 | BroadPharm [broadpharm.com]

- 5. Azido-PEG4-Val-Cit-PAB-MMAE, 1869126-64-6 | BroadPharm [broadpharm.com]

- 6. genscript.com [genscript.com]

- 7. jpt.com [jpt.com]

- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

An In-depth Technical Guide on N3-VC-Pab-pnp: A Versatile Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N3-VC-Pab-pnp, a key bifunctional linker molecule enabling the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and targeted STING (Stimulator of Interferon Genes) agonists. This document details its chemical properties, mechanism of action, and representative experimental protocols for its application in bioconjugation.

Core Properties of this compound

This compound, also known as Azidoacetyl-Val-Cit-PAB-PNP, is a sophisticated chemical entity designed with distinct functional moieties that facilitate its role as a versatile linker. It incorporates a terminal azide group for bioorthogonal "click chemistry," a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative p-aminobenzyl (Pab) spacer, and a p-nitrophenyl (pnp) carbonate activating group.

| Property | Value | Reference |

| CAS Number | 2285374-43-6 | [1] |

| Molecular Formula | C27H33N9O9 | [1] |

| Molecular Weight | 627.61 g/mol | [1] |

| Appearance | Off-white to yellow powder or crystals | |

| Solubility | Soluble in DMSO and DMF | |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action and Key Applications

The utility of this compound stems from its two primary functionalities: the cleavable linker system and the bioorthogonal azide handle.

2.1. Cathepsin B-Mediated Cleavage

The Val-Cit dipeptide sequence within the linker is specifically designed to be a substrate for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[2] Upon internalization of an ADC constructed with this linker into a target cancer cell, the linker is trafficked to the lysosome. There, cathepsin B cleaves the peptide bond between citrulline and the p-aminobenzyl group.[3] This cleavage event triggers a cascade that leads to the release of the conjugated payload.

The cleavage mechanism is illustrated in the signaling pathway diagram below.

Caption: Cathepsin B-mediated cleavage of the VC-Pab linker in the lysosome.

2.2. Click Chemistry for Conjugation

The terminal azide (N3) group on the linker enables its conjugation to molecules containing a terminal alkyne via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This reaction is highly efficient, specific, and can be performed in aqueous conditions, making it ideal for bioconjugation.[3][4] this compound is an intermediate in the synthesis of bicyclic peptide ligand STING conjugates, where this click chemistry functionality is crucial for attaching the linker to the STING agonist.[5]

Below is a workflow diagram illustrating the general process of conjugating this compound to an alkyne-modified molecule.

Caption: General workflow for CuAAC conjugation using this compound.

Experimental Protocols

The following are representative protocols for the synthesis of a Val-Cit-PAB linker and its subsequent conjugation via click chemistry. These are based on established methodologies for similar compounds.[2][6]

3.1. Representative Synthesis of a Val-Cit-PAB Linker

This protocol outlines a general approach for synthesizing the core Val-Cit-PAB structure. The synthesis of this compound would involve the use of an N-terminally azido-acetylated valine starting material.

Materials:

-

Fmoc-Val-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester)

-

L-Citrulline

-

p-Aminobenzyl alcohol (PABOH)

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC).

Methodology:

-

Synthesis of Fmoc-Val-Cit: Fmoc-Val-OSu is reacted with L-citrulline in a suitable solvent such as DMF with a base like TEA to facilitate the coupling. The reaction is monitored by TLC or LC-MS until completion. The product is then isolated and purified.

-

Coupling of Fmoc-Val-Cit to PABOH: The carboxyl group of Fmoc-Val-Cit is activated, for example, using a coupling reagent like HATU, and then reacted with p-aminobenzyl alcohol. The product, Fmoc-Val-Cit-PABOH, is purified by chromatography.[2]

-

Introduction of the Azide Moiety and PNP Carbonate: The N-terminal Fmoc protecting group is removed, and an azidoacetyl group is introduced. The hydroxyl group of the PABOH moiety is then reacted with p-nitrophenyl chloroformate to form the active pnp carbonate, yielding this compound.

-

Purification: The final product is purified to a high degree using preparative HPLC. Characterization is performed using techniques such as NMR and mass spectrometry to confirm the structure and purity.

3.2. Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating this compound to an alkyne-containing molecule.

Materials:

-

This compound

-

Alkyne-modified molecule (e.g., a STING agonist)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

DMSO or DMF for dissolving reagents

-

Purification system (e.g., HPLC)

Methodology:

-

Preparation of Stock Solutions: Prepare stock solutions of this compound and the alkyne-modified molecule in a minimal amount of DMSO or DMF. Prepare stock solutions of CuSO4, sodium ascorbate, and THPTA in water.

-

Reaction Setup: In a reaction vessel, add the aqueous buffer. To this, add the alkyne-modified molecule.

-

Premixing of Catalyst: In a separate tube, premix the CuSO4 and THPTA solutions.

-

Initiation of Reaction: Add the this compound solution to the reaction vessel, followed by the premixed CuSO4/THPTA catalyst. Finally, add the sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the active Cu(I) species.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by LC-MS by observing the consumption of starting materials and the formation of the triazole product.

-

Purification: Once the reaction is complete, the desired conjugate is purified from the reaction mixture using a suitable method, typically reverse-phase HPLC.

-

Analysis: The purified conjugate is characterized by mass spectrometry and other analytical techniques to confirm its identity and purity.

Conclusion

This compound is a powerful and versatile chemical tool for the construction of advanced bioconjugates. Its cathepsin B-cleavable linker ensures payload release in the target cellular environment, while the azide functionality allows for precise and efficient conjugation using click chemistry. This combination of features makes it an invaluable component in the development of targeted therapies, including ADCs and STING agonist conjugates, with the potential to significantly impact the fields of oncology and immunotherapy.

References

- 1. Azido-PEG8-Val-Cit-PAB-PNP | BroadPharm [broadpharm.com]

- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for N3-VC-Pab-pnp Synthesis in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of cancer therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs.[1] A critical component of an ADC is the linker, which connects the antibody to the payload and dictates the stability, efficacy, and toxicity profile of the conjugate.[2] This document provides detailed protocols for the synthesis and utilization of N3-Val-Cit-PAB-pnp, a versatile linker designed for advanced ADC development.

The N3-VC-Pab-pnp linker incorporates several key features:

-

An Azide (N3) handle: Enables highly efficient and site-specific conjugation to an alkyne-modified antibody via "click chemistry".[3][]

-

A Valine-Citrulline (VC) dipeptide: This sequence is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells, ensuring targeted payload release within the cancer cell.[5][][7]

-

A p-aminobenzyl (PAB) self-immolative spacer: Following enzymatic cleavage of the VC dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination, releasing the payload in its unmodified, active form.[1][5][8]

-

A p-nitrophenyl (pnp) carbonate activated group: This reactive group facilitates the efficient conjugation of the linker to amine-containing cytotoxic payloads.

These application notes will detail the synthesis of the linker, its conjugation to a payload and an antibody, and the subsequent characterization of the final ADC.

I. Synthesis of this compound Linker

The synthesis of the this compound linker is a multi-step process that involves peptide coupling, introduction of the azide moiety, and activation of the self-immolative spacer.

Caption: Workflow for the synthesis of the this compound linker.

Experimental Protocol: Synthesis of this compound

This protocol outlines a potential synthetic route. Researchers should adapt and optimize the conditions based on available starting materials and laboratory capabilities.

Materials:

-

Fmoc-Val-Cit-PAB-OH

-

6-Azidohexanoic acid

-

N,N'-Diisopropylcarbodiimide (DIC) or other peptide coupling agent

-

Hydroxybenzotriazole (HOBt)

-

Piperidine

-

p-Nitrophenyl chloroformate

-

Pyridine or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Step 1: Coupling of Azide Moiety: a. Dissolve Fmoc-Val-Cit-PAB-OH (1 equivalent), 6-azidohexanoic acid (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF. b. Cool the solution to 0°C in an ice bath. c. Add DIC (1.2 equivalents) dropwise to the solution. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction by TLC or LC-MS. f. Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel chromatography to yield Fmoc-N3-VC-Pab-OH.

-